molecular formula C3H2Br2F4 B1500337 2,3-Dibromo-1,1,1,2-tetrafluoropropane CAS No. 421-92-1

2,3-Dibromo-1,1,1,2-tetrafluoropropane

Cat. No. B1500337
CAS RN: 421-92-1
M. Wt: 273.85 g/mol
InChI Key: HTJGTNQHWCNXJO-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,1,2-tetrafluoropropane is a chemical compound with the molecular formula C3H2Br2F4 . It has a molecular weight of 273.85 . The compound is used in laboratory chemicals and for the manufacture of substances .


Molecular Structure Analysis

The InChI code for 2,3-Dibromo-1,1,1,2-tetrafluoropropane is 1S/C3H2Br2F4/c4-1(2(5)6)3(7,8)9/h1-2H . The InChI key is KNBBSZLIGCLFTQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Pathways and Chemical Properties

  • Routes to Tetrafluoroallene and Tetrafluoropropyne: Research outlines the pyrolysis of related compounds to yield tetrafluoroallene and tetrafluoropropyne, showcasing the chemical's role in synthesizing structurally related fluorinated allenes and alkynes. The study details steps involving free-radical bromination and debromination reactions, emphasizing the compound's utility in complex organic synthesis processes (Banks et al., 1969).

Applications in Fluorinated Building Blocks

  • Synthesis of Enol Ethers and Vinyl Sulfides: Utilizing 2,3,3,3-Tetrafluoropropene (a closely related compound) as a fluorinated building block demonstrates its significance in organic synthesis. The study explores nucleophilic substitution reactions, expanding the substrate scope for the synthesis of α-trifluoromethyl enol ethers and highlighting the versatility of fluorinated propenes in synthesizing diverse functional groups (Murray et al., 2019).

Heat Capacity and Physical Properties

  • Heat Capacity in Liquid Phase: The heat capacity of R1234yf, an isomer of 2,3-Dibromo-1,1,1,2-tetrafluoropropane, was investigated, providing insights into its potential for air conditioning applications due to its environmentally friendly profile. The study includes measurements and empirical equations, contributing to our understanding of its physical properties under various conditions (Gao et al., 2014).

Environmental and Safety Aspects

  • Environmental Fate and Degradation: Research on HFO-1234yf explores its degradation pathways and environmental fate, considering its use as a refrigerant with low global warming potential. The study examines microbial and abiotic degradation processes, offering a comprehensive view of its stability and transformation in environmental settings (Im et al., 2014).

Safety And Hazards

2,3-Dibromo-1,1,1,2-tetrafluoropropane is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and specific target organ toxicity – single exposure (Category 3, H315 H319 H335). It may cause respiratory irritation and is hazardous to the ozone layer (Category 1, H420) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

2,3-dibromo-1,1,1,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F4/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGTNQHWCNXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663096
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,1,1,2-tetrafluoropropane

CAS RN

421-92-1
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dibromo-1,1,1,2-tetrafluoropropane
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2,3-Dibromo-1,1,1,2-tetrafluoropropane
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2,3-Dibromo-1,1,1,2-tetrafluoropropane
Reactant of Route 6
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